Superior Selectivity Over Coagulation Serine Proteases vs. Closest In-Class Analogues (Head-to-Head)
FXIIIa-IN-1 (Inhibitor 16) demonstrates >208-fold selectivity over both thrombin and factor Xa, and >65-fold selectivity over factor XIa—the most balanced and comprehensive selectivity profile among all five heparin mimetics directly compared in the same study. In head-to-head testing, Inhibitor 16 (IC50 >500 μM against thrombin and FXa) far exceeded Inhibitor 13 (IC50 86.9 ± 33.6 μM for thrombin, 63.5 ± 13 μM for FXa; 28-fold and 20-fold selectivity respectively), Inhibitor 14 (100-fold over thrombin but only 6-fold over FXa), and Inhibitor 18 (virtually non-selective with IC50 8.2 μM for thrombin and 12.7 μM for FXa) [1]. This selectivity was measured using chromogenic substrate hydrolysis assays at pH 7.4, 37 °C, with all five compounds tested under identical experimental conditions [1].
| Evidence Dimension | Selectivity index over coagulation factors (IC50 coagulation factor / IC50 FXIIIa) |
|---|---|
| Target Compound Data | FXIIIa-IN-1 (16): >208-fold over thrombin (IC50 >500 μM), >208-fold over factor Xa (IC50 >500 μM), >65-fold over factor XIa (IC50 >150 μM); FXIIIa IC50 = 2.4 ± 0.5 μM |
| Comparator Or Baseline | Inhibitor 13: 28-fold over thrombin (IC50 86.9 ± 33.6 μM), 20-fold over FXa (IC50 63.5 ± 13 μM), >48-fold over FXIa; Inhibitor 14: 100-fold over thrombin, 6-fold over FXa; Inhibitor 18: ~1.4-fold over thrombin (IC50 8.2 μM), ~2.2-fold over FXa (IC50 12.7 μM) |
| Quantified Difference | FXIIIa-IN-1 provides ≥7.4-fold greater selectivity over thrombin and ≥10.4-fold greater selectivity over FXa vs. the closest structural analog (Inhibitor 13) |
| Conditions | Chromogenic substrate hydrolysis assay in Tris-HCl buffer, pH 7.4, 37 °C; all five inhibitors (13, 14, 16, 18, 19) tested in parallel |
Why This Matters
This selectivity gap directly impacts experimental interpretability: FXIIIa-IN-1 can be used at concentrations up to >200-fold above its FXIIIa IC50 without confounding inhibition of thrombin or FXa, enabling unambiguous attribution of phenotypic effects to FXIIIa inhibition, unlike Inhibitor 13 or 18 which would simultaneously inhibit multiple coagulation proteases at comparable concentrations.
- [1] Vu KT, Kar S, Goyal N, Mottamal M, Afosah DK, Al-Horani RA. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa. ACS Omega. 2024;9(28):31105-31119. doi:10.1021/acsomega.4c04518. (Table 2: Inhibition of Other Human Clotting Factors by Heparin Mimetics.) View Source
